molecular formula C11H20BrNO3 B11837686 tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate

tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B11837686
M. Wt: 294.19 g/mol
InChI Key: RQMDRFXGAWIEQB-DTWKUNHWSA-N
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Description

tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxymethyl group attached to the pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the Bromine Atom: The bromine atom is introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Methoxymethyl Group: The methoxymethyl group is attached through a substitution reaction using methoxymethyl chloride in the presence of a base.

    Protection with tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base to protect the carboxylate group.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the carboxylate group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or reduced carboxylate derivatives.

Scientific Research Applications

tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the bromine atom and methoxymethyl group contributes to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,4S)-4-fluoro-2-(methoxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its fluoro and amino analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

RQMDRFXGAWIEQB-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1COC)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC)Br

Origin of Product

United States

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